Target Engagement: TNKS1/2 Isoform Potency Profile vs. XAV939 and JW55
4-[(1S,2R,6R,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide (IWR-1-endo) demonstrates a distinct and balanced potency profile against tankyrase isoforms compared to other widely used inhibitors. It exhibits an IC50 of 131 nM for TNKS1 and 56 nM for TNKS2 . This contrasts sharply with the more potent but less isoform-selective inhibitor XAV939 (TNKS1 IC50: 5-11 nM, TNKS2 IC50: 2-4 nM) and the significantly less potent JW55 (TNKS1 IC50: 1.9 µM, TNKS2 IC50: 0.83 µM) . This intermediate, balanced potency may be advantageous for achieving specific pathway modulation without complete ablation of tankyrase function.
| Evidence Dimension | Biochemical Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | TNKS1: 131 nM; TNKS2: 56 nM |
| Comparator Or Baseline | XAV939: TNKS1 5-11 nM, TNKS2 2-4 nM; JW55: TNKS1 1.9 µM, TNKS2 0.83 µM |
| Quantified Difference | IWR-1 is 13-26x less potent than XAV939 but >14x more potent than JW55 on TNKS1. On TNKS2, it is 14-28x less potent than XAV939 but >14x more potent than JW55. |
| Conditions | In vitro auto-PARsylation assays |
Why This Matters
This quantifies the compound's specific potency window, allowing researchers to select the appropriate inhibitor based on the required degree of target engagement, avoiding the complete target suppression seen with XAV939 or the weak inhibition of JW55.
